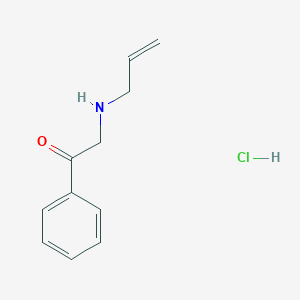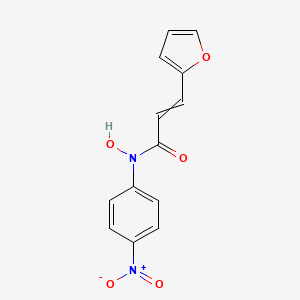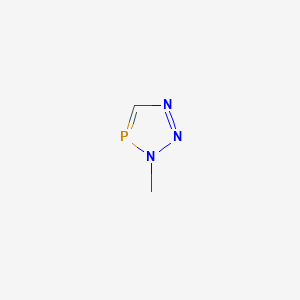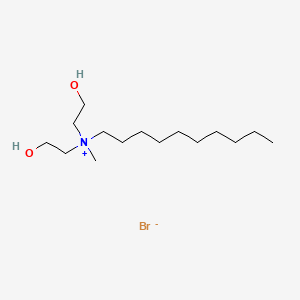
N,N-Bis(2-hydroxyethyl)-N-methyldecan-1-aminium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-hydroxyethyl)-N-methyldecan-1-aminium bromide: is a quaternary ammonium compound known for its high surface activity and is often used in various industrial and scientific applications. This compound is characterized by its ability to act as a surfactant, which makes it valuable in processes such as flotation separation and other applications requiring surface-active agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-hydroxyethyl)-N-methyldecan-1-aminium bromide typically involves the reaction of decylamine with ethylene oxide and methyl bromide. The process can be summarized as follows:
Reaction with Ethylene Oxide: Decylamine reacts with ethylene oxide to form N,N-bis(2-hydroxyethyl)decylamine.
Quaternization: The resulting N,N-bis(2-hydroxyethyl)decylamine is then quaternized with methyl bromide to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The reaction is typically carried out in a solvent-free environment to minimize waste and improve efficiency .
化学反应分析
Types of Reactions: N,N-Bis(2-hydroxyethyl)-N-methyldecan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is prone to nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or other amines are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can produce various substituted ammonium compounds .
科学研究应用
N,N-Bis(2-hydroxyethyl)-N-methyldecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical processes, including emulsification and dispersion.
Biology: The compound is employed in cell culture and molecular biology for its ability to disrupt cell membranes, aiding in the extraction of cellular components.
Industry: The compound is used in the flotation separation of minerals, particularly in the beneficiation of iron ores
作用机制
The mechanism of action of N,N-Bis(2-hydroxyethyl)-N-methyldecan-1-aminium bromide primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, leading to cell lysis. The molecular pathways involved include interactions with lipid bilayers and proteins, which facilitate the compound’s effects .
相似化合物的比较
- N,N-Bis(2-hydroxyethyl)oleamide
- N,N-Bis(2-hydroxyethyl)glycine
- N,N-Bis(2-hydroxyethyl)benzylamine
Comparison:
- N,N-Bis(2-hydroxyethyl)oleamide: Similar in structure but differs in the alkyl chain length and saturation. It is used primarily in lubricants and cosmetics.
- N,N-Bis(2-hydroxyethyl)glycine: Known as BICINE, it is used as a buffering agent in biochemical research.
- N,N-Bis(2-hydroxyethyl)benzylamine: Used in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness: N,N-Bis(2-hydroxyethyl)-N-methyldecan-1-aminium bromide is unique due to its specific quaternary ammonium structure, which imparts high surface activity and makes it particularly effective in applications requiring strong surfactants .
属性
CAS 编号 |
113402-34-9 |
|---|---|
分子式 |
C15H34BrNO2 |
分子量 |
340.34 g/mol |
IUPAC 名称 |
decyl-bis(2-hydroxyethyl)-methylazanium;bromide |
InChI |
InChI=1S/C15H34NO2.BrH/c1-3-4-5-6-7-8-9-10-11-16(2,12-14-17)13-15-18;/h17-18H,3-15H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
ULOMEYHCTBRGAQ-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCC[N+](C)(CCO)CCO.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)
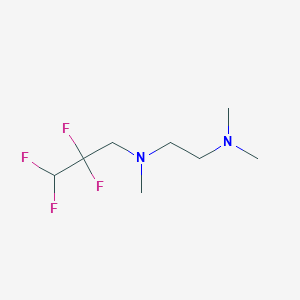
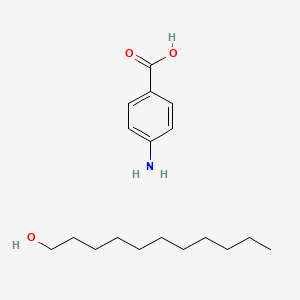
![3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14307751.png)
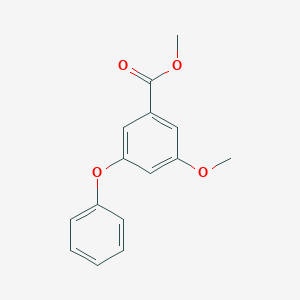
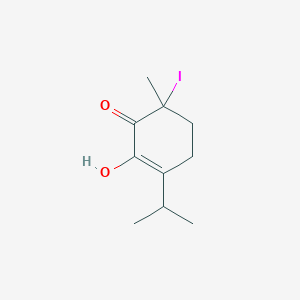



![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)
